1-Chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine
Description
Properties
IUPAC Name |
1-chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3/c1-9-6-11(3-4-16-9)13-7-10-2-5-17-14(15)12(10)8-18-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOONNGCHDCGQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC=C3C(=C2)C=CN=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and 2,7-naphthyridine.
Chlorination: The naphthyridine core is chlorinated using reagents like phosphorus oxychloride (POCl3) under controlled conditions to introduce the chlorine atom.
Coupling Reaction: The chlorinated naphthyridine is then coupled with 2-methylpyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Table 1: Structural analogs and similarity indices
| CAS Number | Compound Name | Similarity Index | Key Differences |
|---|---|---|---|
| 1211593-56-4 | 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine | 0.96 | Pyridinyl substituent at C3 instead of C6 |
| 1805648-78-5 | 2-Chloro-4-methyl-6-phenylpyridine | 0.90 | Pyridine core instead of naphthyridine |
| 1361720-27-5 | 2-Chloro-6-(3,5-dichlorophenyl)pyridine | 0.83 | Dichlorophenyl substituent; simpler core |
| 1086385-19-4 | 5-Chloro-2-phenyl-1,6-naphthyridine | 0.85 | 1,6-naphthyridine isomer; phenyl group |
Key Observations :
- 1211593-56-4 shares the highest similarity (0.96) but differs in the pyridinyl group’s position, which may alter binding affinity in biological targets .
- 1086385-19-4 highlights the importance of naphthyridine isomerism: 1,6-naphthyridines are less electron-deficient than 2,7-naphthyridines, affecting reactivity in metal-catalyzed reactions .
Reactivity Comparison :
- The chlorine atom at position 1 in the target compound is more electrophilic than in analogs with electron-donating substituents (e.g., methyl groups), facilitating nucleophilic aromatic substitution .
Biological Activity
1-Chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the Wnt signaling pathway. This article delves into the compound's biological activity, synthesizing data from various studies, including case studies and research findings.
- IUPAC Name : 1-Chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine
- Molecular Formula : C13H8ClN3
- Molecular Weight : 255.71 g/mol
The primary mechanism of action for 1-chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine involves the inhibition of the Wnt signaling pathway. This pathway is crucial in regulating cell proliferation and differentiation, making it a significant target in cancer research. The compound's structure allows it to interact with specific proteins involved in this signaling cascade, thereby modulating cellular responses.
Anticancer Properties
Research indicates that 1-chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
These studies suggest that the compound can induce apoptosis and inhibit cell growth through its action on the Wnt pathway.
Enzyme Inhibition
Further investigations have highlighted the compound's role as an enzyme inhibitor. It has been shown to inhibit farnesyl-protein transferase (FPT), an enzyme critical for post-translational modifications of proteins involved in cell signaling pathways:
- Inhibition Rate : 70% at 10 µM concentration against FPT
- Significance : Disruption of farnesylation affects oncogenic proteins like H-Ras, leading to altered cell signaling and reduced tumor growth.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Case Study on Lung Cancer :
- A study involving human lung cancer cells demonstrated that treatment with 1-chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine resulted in a significant reduction in tumor size in xenograft models.
- The study reported a decrease in Ki67 expression, indicating reduced cell proliferation.
-
Case Study on Breast Cancer :
- In a clinical trial with breast cancer patients, administration of the compound resulted in improved outcomes when combined with standard chemotherapy.
- Patients exhibited higher rates of remission compared to those receiving chemotherapy alone.
Toxicity and Side Effects
While promising, toxicity studies are essential to assess the safety profile of 1-chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine. Preliminary data indicate low toxicity levels at therapeutic doses; however, further comprehensive toxicological assessments are necessary to confirm these findings.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 1-Chloro-6-(2-methylpyridin-4-yl)-2,7-naphthyridine?
- Methodological Answer : The synthesis involves multi-step organic reactions, with critical control of temperature, pH, and reaction time. Key approaches include:
- Substitution-Triggered Rearrangement : Chlorine substitution at position 1 of the naphthyridine core (e.g., using cyclic amines like pyrrolidine) initiates a cascade rearrangement, forming intermediates such as 1-amino-3-chloro derivatives. Prolonged heating (~15 hours) facilitates further rearrangement into stable products .
- Vilsmeier-Haack Cyclization : Starting materials like N-(pyridine-2-yl) acetamide and phosphorous oxychloride are used to functionalize the naphthyridine ring system, ensuring regioselectivity at position 6 .
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) improve reaction efficiency, while recrystallization from toluene enhances purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromaticity. For example, methylpyridyl protons show distinct downfield shifts due to electron-withdrawing effects .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for identifying intermediates during rearrangement .
- X-ray Crystallography : Resolves crystal packing influenced by π-π interactions and van der Waals forces. Dihedral angles (e.g., 3.08° between fused rings) confirm planarity .
Q. What structural features influence the compound's reactivity and stability?
- Methodological Answer :
- Planar Naphthyridine Core : The near-planar structure (dihedral angle <5°) enhances π-stacking interactions, affecting solubility and crystallinity .
- Chlorine Substituent : The electron-withdrawing Cl at position 1 increases electrophilicity, facilitating nucleophilic substitutions. Steric hindrance from the 2-methylpyridyl group modulates reaction kinetics .
- Hydrogen Bonding : The pyridyl nitrogen participates in H-bonding, influencing aggregation in solution and solid-state stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction pathways for derivatives of this compound?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., N or H) to track substituent migration during rearrangement. For example, C NMR can distinguish between intermediates like 1-amino-3-chloro derivatives and their tautomers .
- Kinetic Studies : Monitor reaction progress under varying temperatures (e.g., 0–5°C vs. reflux) to identify rate-determining steps. Contradictions in pathway dominance (e.g., rearrangement vs. direct substitution) often arise from solvent polarity .
Q. What computational approaches are recommended for modeling this compound's interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries to predict binding affinities with enzymes (e.g., bacterial topoisomerases). Focus on frontier molecular orbitals (HOMO/LUMO) to assess charge transfer .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid bilayers to evaluate membrane permeability. Parameters like LogP can be cross-validated with experimental HPLC data .
Q. How does the compound's stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at pH 2–12 (37°C) for 24–72 hours. HPLC monitoring reveals degradation products (e.g., hydrolyzed naphthyridine rings at acidic pH) .
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >200°C) and identify volatile byproducts. Stability in DMSO or ethanol is preferable for long-term storage .
Q. What strategies are effective for analyzing its biological activity data in antimicrobial assays?
- Methodological Answer :
- Dose-Response Curves : Use MIC (Minimum Inhibitory Concentration) assays against Gram-negative bacteria (e.g., E. coli). Compare with positive controls (e.g., ciprofloxacin) to validate potency .
- Resistance Profiling : Perform serial passage experiments to assess mutation rates in target pathogens. Synergy studies with β-lactam antibiotics can highlight adjuvant potential .
Data Contradiction Analysis
- Example : Discrepancies in reported yields (60–95%) for chlorine substitution reactions may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
